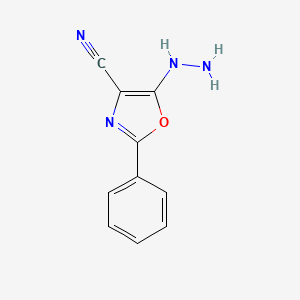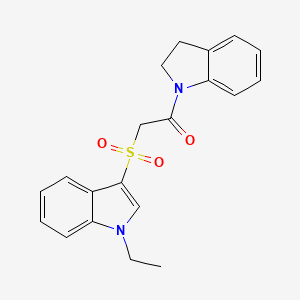
5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and reactivity. This compound features an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms, and a hydrazinyl group, which is known for its reactivity in various chemical transformations.
Mécanisme D'action
Mode of Action
It has been observed that treatment of this compound with acetylacetone leads to the formation of a substituted pyrazole residue on c5 . This enhances the electrophilicity of the cyano group in position 4, enabling it to react with hydrogen sulfide, sodium azide, and hydroxylamine .
Biochemical Pathways
The introduction of corresponding azole fragments into position 4 of the 5-(1h-pyrazol-1-yl)-1,3-oxazole system suggests potential interactions with biochemical pathways involving these azole fragments .
Result of Action
The compound’s ability to react with various nucleophiles suggests it may have diverse effects depending on the specific biological context .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile typically involves the reaction of hydrazine derivatives with oxazole precursors. One common method includes the treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone, leading to the formation of a substituted pyrazole residue on the oxazole ring . This reaction enhances the electrophilicity of the cyano group, making it reactive towards various nucleophiles such as hydrogen sulfide, sodium azide, and hydroxylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst can improve yield and purity for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The hydrazinyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The electrophilic cyano group can react with nucleophiles like hydrogen sulfide, sodium azide, and hydroxylamine.
Cyclization Reactions: Formation of pyrazole residues through reactions with acetylacetone.
Common Reagents and Conditions
Hydrogen Sulfide: Used for nucleophilic addition to the cyano group.
Sodium Azide: Reacts with the cyano group to form azide derivatives.
Hydroxylamine: Adds to the cyano group to form oxime derivatives.
Major Products
Substituted Pyrazole Residues: Formed through reactions with acetylacetone.
Azole Fragments: Introduced into the oxazole system through reactions with various nucleophiles.
Applications De Recherche Scientifique
5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile: A closely related compound with similar reactivity.
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Uniqueness
5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile is unique due to its combination of an oxazole ring with a hydrazinyl group and a cyano group. This structure imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
5-hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-6-8-10(14-12)15-9(13-8)7-4-2-1-3-5-7/h1-5,14H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRKRPUTAYTVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)NN)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}-4-fluorobenzenesulfonohydrazide](/img/structure/B2956976.png)

![2-{5-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2956979.png)
![7-[(cyclopropylmethyl)amino]-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2956981.png)
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B2956982.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole](/img/structure/B2956983.png)
![2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide](/img/structure/B2956984.png)
![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-2,6-dimethylmorpholine](/img/structure/B2956985.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2956986.png)



![ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(dimethylamino)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2956994.png)

